Bienvenue dans la boutique en ligne BenchChem!

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Organic Synthesis Nucleophilic Substitution Leaving Group Ability

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS 159275-16-8), also known as 1-Cbz-4-(mesyloxymethyl)piperidine or 4-(methanesulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester, is a bifunctional piperidine building block with molecular formula C15H21NO5S and molecular weight 327.4 g/mol. It features an N-Cbz (benzyloxycarbonyl) protecting group and a 4-methylenesulfonate ester leaving group, making it a key intermediate in medicinal chemistry for nucleophilic substitution reactions.

Molecular Formula C15H21NO5S
Molecular Weight 327.395
CAS No. 159275-16-8
Cat. No. B583352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
CAS159275-16-8
Molecular FormulaC15H21NO5S
Molecular Weight327.395
Structural Identifiers
SMILESCS(=O)(=O)OCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H21NO5S/c1-22(18,19)21-12-14-7-9-16(10-8-14)15(17)20-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
InChIKeyIEWBROJCHGYFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS 159275-16-8): A Protected Piperidine Mesylate for Nucleophilic Displacement


Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS 159275-16-8), also known as 1-Cbz-4-(mesyloxymethyl)piperidine or 4-(methanesulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester, is a bifunctional piperidine building block with molecular formula C15H21NO5S and molecular weight 327.4 g/mol [1]. It features an N-Cbz (benzyloxycarbonyl) protecting group and a 4-methylenesulfonate ester leaving group, making it a key intermediate in medicinal chemistry for nucleophilic substitution reactions . The compound is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% .

Why Generic Substitution of Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate Fails: Structural Nuances That Drive Reactivity


This compound cannot be freely interchanged with its closest analogs because three structural features simultaneously govern its synthetic utility: (1) the methylene spacer between the piperidine ring and the mesylate leaving group alters both steric accessibility and electronic environment at the reaction center compared to analogs lacking this spacer ; (2) the Cbz protecting group requires hydrogenolytic deprotection conditions (H2, Pd/C), which are orthogonal to the acidic conditions used for Boc deprotection in the tert-butyl analog (CAS 161975-39-9) ; and (3) the methanesulfonate ester provides a leaving group pKa advantage of approximately 17 log units over the corresponding hydroxyl precursor (CAS 122860-33-7), enabling nucleophilic displacement under far milder conditions . Substituting any of these features—spacer length, protecting group, or leaving group—changes the reaction conditions required and may lead to synthetic failure or undesired side products.

Quantitative Differentiation Evidence: Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate vs. Closest Analogs


Leaving Group Reactivity: Mesylate Ester vs. Hydroxyl Precursor in Nucleophilic Displacement

The target compound incorporates a methanesulfonate (mesylate) leaving group at the 4-methylene position. Methanesulfonic acid has a pKa of approximately -1.9, making its conjugate base an excellent leaving group. In contrast, the direct synthetic precursor benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7) bears a hydroxyl group, whose conjugate acid (water) has a pKa of approximately 15.7 [1]. This pKa difference of ~17.6 log units translates to a leaving group ability enhancement of roughly 10^17-fold for the mesylate relative to the hydroxyl under identical conditions, enabling efficient nucleophilic displacement with a broad range of nucleophiles (amines, thiols, alkoxides, cyanide) under mild, non-forcing conditions .

Organic Synthesis Nucleophilic Substitution Leaving Group Ability

Protecting Group Orthogonality: Cbz (Target) vs. Boc (tert-Butyl Analog) in Multi-Step Syntheses

The target compound employs a Cbz (benzyloxycarbonyl) protecting group, which is cleaved by catalytic hydrogenolysis (H2, Pd/C) or strong acids (HBr/AcOH). Its direct analog, tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS 161975-39-9), uses a Boc (tert-butoxycarbonyl) group, cleaved by mild acids (TFA, HCl/dioxane) [1]. This orthogonality is critical when a synthetic sequence contains both acid-sensitive and hydrogenation-sensitive functionality elsewhere in the molecule . The Cbz analog is preferred when acid-labile groups (e.g., tert-butyl esters, silyl ethers, acetals) must be preserved, as hydrogenolysis can be performed under neutral conditions.

Protecting Group Strategy Orthogonal Deprotection Peptide and Alkaloid Synthesis

Methylene Spacer Effect: Target Compound vs. Direct Ring-Attached Mesylate Analog (CAS 199103-19-0)

The target compound (CAS 159275-16-8) features a methylene (-CH2-) spacer between the piperidine C4 position and the mesylate oxygen. The closest structural analog, benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 199103-19-0), lacks this spacer, placing the mesylate directly on the ring . The spacer increases the distance from the piperidine nitrogen to the electrophilic carbon by approximately 1.5 Å, which can be critical when the N-Cbz group creates steric crowding near the 4-position. Additionally, the presence of the spacer converts the reactive center from a secondary (ring-attached) to a primary (exocyclic) electrophilic carbon, increasing SN2 reactivity by reducing steric hindrance at the reaction center .

Steric Accessibility Structure-Activity Relationship Synthetic Intermediate Design

Commercial Purity Specifications and Batch-to-Batch Quality Control Documentation

Multiple established suppliers provide this compound with documented purity and analytical characterization. AKSci offers a minimum purity specification of 95+% . MolCore lists the compound at NLT 98% purity with storage at 2-8°C . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analyses . VWR/Avantor lists the compound through Ambeed at 95% purity . This multi-supplier availability with documented analytical data contrasts with less common analogs where quality documentation may be sparse or absent.

Quality Assurance Procurement Specification Analytical Chemistry

Patent-Documented Synthetic Utility as a Key Intermediate in Drug Development

The compound has documented use in patent literature as a synthetic intermediate. Alfa Chemistry cites WO2016/40515 (assigned to Epizyme, Inc.) as an upstream synthesis route reference, indicating the compound's role in generating substituted piperidine derivatives investigated as SMYD protein inhibitors for oncology applications [1]. Additionally, downstream synthesis routes lead to compounds described in US5719303 and US2004/48893, demonstrating the compound's established position in medicinal chemistry pipelines targeting specific therapeutic programs . The mesylate serves as a versatile electrophilic handle for introducing diverse nucleophilic fragments at the piperidine 4-methylene position.

Medicinal Chemistry Drug Intermediate Patent Synthesis Route

Predicted Physicochemical Property Profile: Boiling Point and Storage Stability

The target compound has a predicted boiling point of 500.5 ± 33.0 °C at 760 mmHg and a predicted density of 1 ± 0.06 g/cm³ [1]. The predicted pKa is -2.01 ± 0.40, consistent with the protonated piperidine nitrogen . Recommended long-term storage is in a cool, dry place (AKSci) or sealed in dry conditions at room temperature (LookChem) or at 2-8°C (MolCore) . GHS classification includes H302-H315-H319-H335 (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation), requiring standard laboratory handling precautions [1]. These predicted properties assist in planning reaction conditions (high-temperature tolerance), purification strategies (distillation impractical; rely on chromatography or crystallization), and storage logistics.

Physicochemical Properties Storage Conditions Handling Safety

Optimal Procurement and Application Scenarios for Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal N-Deprotection of a Piperidine Scaffold

When a synthetic route contains acid-sensitive functional groups (e.g., tert-butyl esters, silyl ethers, or acetal protecting groups) elsewhere in the molecule, the Cbz protecting group on this compound enables clean N-deprotection via hydrogenolysis (H2, Pd/C) under neutral conditions, while the Boc analog (CAS 161975-39-9) would require acidic conditions (TFA) that would simultaneously cleave those acid-labile groups. This orthogonality, established in Section 3, makes the Cbz-mesylate the preferred piperidine building block for complex target molecules where protecting group compatibility is critical [1].

Nucleophilic Diversification at the Piperidine 4-Methylene Position for Library Synthesis

The methanesulfonate leaving group (pKa of conjugate acid ≈ -1.9) enables efficient SN2 displacement with a broad range of nucleophiles including primary and secondary amines, thiols, alkoxides, and cyanide, as detailed in Section 3, Evidence Item 1. This compound is therefore suited for parallel library synthesis where diverse nucleophilic fragments are installed at the 4-methylene position to generate arrays of N-Cbz-4-substituted piperidine derivatives. The primary nature of the electrophilic carbon (versus secondary in CAS 199103-19-0) ensures faster reaction kinetics and reduced elimination side products .

Scale-Up of Patent-Documented Synthetic Routes in Oncology Drug Discovery Programs

As demonstrated in Section 3, Evidence Item 5, this compound is cited as an upstream intermediate in WO2016/40515 (Epizyme, Inc.) for the synthesis of substituted piperidine SMYD protein inhibitors being investigated for oncology applications. Medicinal chemistry teams scaling up hit-to-lead or lead optimization campaigns within this or related chemotypes can procure this validated intermediate to reproduce published routes without the need to re-optimize the synthesis of the mesylate building block from the alcohol precursor [1].

Quality-Controlled Procurement for GLP-Compliant or Publication-Ready Research

With at least six verified commercial suppliers offering purity specifications from 95% to 98%, accompanied by batch-specific QC documentation (NMR, HPLC, GC), this compound meets the documentation requirements for good laboratory practice (GLP) environments and peer-reviewed publication standards, as established in Section 3, Evidence Item 4. The multi-supplier landscape also enables competitive pricing and mitigates single-source supply disruption risks for ongoing research programs .

Quote Request

Request a Quote for Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.